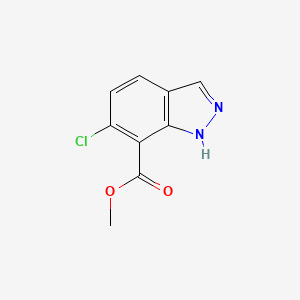

methyl 6-chloro-1H-indazole-7-carboxylate

Description

Methyl 6-chloro-1H-indazole-7-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a chlorine atom at position 6 and a methyl ester group at position 5. Indazole derivatives are of significant interest in medicinal and materials chemistry due to their structural diversity and biological activity. For example, methyl 6-amino-1H-indazole-7-carboxylate (CAS 73907-98-9), a closely related compound with an amino group instead of chlorine at position 6, shares a similarity score of 0.92, indicating comparable molecular geometry and reactivity patterns . The chlorine substituent likely enhances electron-withdrawing effects and lipophilicity compared to amino or methyl analogs, influencing solubility and interaction with biological targets .

Properties

IUPAC Name |

methyl 6-chloro-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUOVKGIJZSWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the indazole ring, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 6-chloro-1H-indazole-7-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of methyl 6-chloro-1H-indazole-7-carboxylate, highlighting differences in substituents, physical properties, and spectral characteristics:

Key Observations:

Substituent Effects on Physical Properties: The introduction of a chlorine atom at position 6 (vs. amino in CAS 73907-98-9) likely increases molecular weight and melting point, as seen in benzodithiazine analogs (e.g., mp 252–253°C for compound 3 vs. 310–311°C for compound 15 with additional hydroxyl groups) . Ester groups (COOCH₃) at position 7 contribute to moderate solubility in polar solvents, as inferred from NMR data in DMSO-d₆ .

Spectral Differences :

- IR spectra of benzodithiazine analogs show distinct SO₂ stretching peaks (1130–1340 cm⁻¹) and carbonyl (C=O) vibrations (1715–1740 cm⁻¹), absent in simpler indazole derivatives .

- ¹H-NMR signals for aromatic protons in methyl 6-chloro derivatives appear downfield (δ 8.09–8.40 ppm) due to electron-withdrawing effects of chlorine and sulfur-based substituents .

Structural Similarity Trends: Ethyl 1H-indazole-7-carboxylate (similarity score 0.97) demonstrates that alkyl ester variations minimally impact core indazole reactivity . Substitution at position 3 (e.g., hydrazino or benzylidene groups) drastically alters molecular geometry and bioactivity, as seen in benzodithiazine derivatives .

Research Implications

This compound’s chloro and ester functionalities make it a versatile intermediate for synthesizing pharmacologically active molecules. The compound’s structural analogs also exhibit utility in crystallography studies, where programs like SHELXL enable precise refinement of such complex molecules .

Biological Activity

Methyl 6-chloro-1H-indazole-7-carboxylate (CAS Number: 1427361-37-2) is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. Indazoles are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, with a focus on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClN2O2 |

| Molecular Weight | 198.62 g/mol |

| CAS Number | 1427361-37-2 |

| Structure | Chemical Structure |

The presence of the chlorine atom at the 6-position and the carboxylate group enhances its reactivity and solubility in biological systems.

This compound exhibits its biological effects through several mechanisms:

1. Enzyme Interaction:

This compound interacts with various enzymes, particularly phosphoinositide 3-kinase (PI3K), which plays a critical role in cellular signaling pathways related to growth and survival. Inhibition of PI3K can lead to altered cell proliferation and apoptosis in cancer cells.

2. Antimicrobial Activity:

Indazole derivatives have demonstrated significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, showing potential as an antibacterial agent.

3. Anticancer Properties:

Research indicates that methyl 6-chloro-1H-indazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that similar indazole compounds exhibit cytotoxic effects against colorectal cancer cell lines, suggesting that this compound may also possess anticancer activity .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Methicillin-resistant S. aureus (MRSA) | 75 |

These results suggest that the compound has a strong potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. A study reported an IC50 value of approximately 20 µM against human colorectal cancer cells (HCT116), indicating significant cytotoxicity . The compound's ability to induce apoptosis was confirmed through flow cytometry analyses.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study synthesized several indazole derivatives, including this compound, and evaluated their anticancer activities. The results showed that this compound effectively inhibited the growth of HCT116 cells through apoptosis induction mechanisms involving the p53 pathway .

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of this compound against clinically relevant pathogens. The compound demonstrated potent activity against MRSA, with a notable reduction in bacterial viability observed in treated samples compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.